Isoxazol-3-YL-methylamine hydrochloride
Description
Contextual Significance of the Isoxazole (B147169) Heterocycle in Chemical and Biological Sciences
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in chemical and biological sciences. nih.govresearchgate.net Its significance stems from its versatile chemical nature and its presence in a wide array of biologically active molecules. nih.govijpca.org The unique arrangement of heteroatoms in the isoxazole ring imparts specific electronic properties, making it a valuable component in the design of therapeutic agents. rsc.org The isoxazole nucleus is known to participate in various non-covalent interactions, which is crucial for the binding of small molecules to biological targets. rsc.org
The incorporation of the isoxazole ring into molecular structures can significantly influence their physicochemical properties, such as stability, solubility, and bioavailability. rsc.org This has led to its widespread use in the development of compounds with a broad spectrum of pharmacological activities. nih.govnih.gov Research has consistently demonstrated the presence of the isoxazole core in compounds exhibiting anticancer, antimicrobial (including antibacterial and antifungal), anti-inflammatory, antiviral, and anticonvulsant properties. nih.govscholarsresearchlibrary.comresearchgate.net
Historical Development and Evolution of Isoxazole-Containing Compounds in Academic Research
The history of isoxazole chemistry dates back to the late 19th century, with early investigations laying the groundwork for understanding its fundamental properties and reactivity. Over the decades, the field has evolved significantly, driven by the continuous discovery of new synthetic methodologies and the identification of isoxazole-containing compounds with potent biological activities. nih.gov
Early research focused on the fundamental synthesis and characterization of the isoxazole ring. A significant advancement in the field was the development of 1,3-dipolar cycloaddition reactions, which provided a versatile and efficient method for the construction of the isoxazole core. nih.gov This synthetic accessibility has been a major driver in the exploration of isoxazole derivatives in academic and industrial research.
The 20th and 21st centuries have witnessed an explosion in the number of publications and patents related to isoxazole-containing compounds. This surge in interest is directly correlated with the successful development and commercialization of several isoxazole-based drugs. mdpi.comresearchgate.net These successes have further fueled academic research into novel isoxazole derivatives with improved efficacy and safety profiles.
Research Trajectory of Isoxazol-3-YL-methylamine Hydrochloride and its Structural Analogues
Direct and extensive academic research specifically focused on this compound is limited in publicly available literature. Its primary appearance is in the catalogs of chemical suppliers, where it is listed as a research chemical or building block for synthesis. scbt.combldpharm.com However, the research trajectory of its core structure, the 3-aminomethylisoxazole moiety, and its close structural analogues, such as isoxazole-3-carboxamides, provides valuable insights into its potential applications and areas of investigation. nih.govnih.gov
Research on structural analogues suggests that the 3-substituted isoxazole scaffold is a key area of interest in medicinal chemistry. For instance, studies on isoxazole-3-carboxamide (B1603040) derivatives have revealed their potential as potent therapeutic agents. nih.govresearchgate.net These analogues have been investigated for a variety of biological activities, demonstrating the versatility of substitutions at the 3-position of the isoxazole ring. The aminomethyl group in this compound serves as a crucial functional handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.
The synthesis of such analogues often involves multi-step reaction sequences where the isoxazole core is first constructed, followed by the introduction and modification of the side chain at the 3-position. The hydrochloride salt form of the amine suggests its use in aqueous media and as a stable precursor for further chemical transformations.
Overview of Current Research Frontiers and Academic Relevance
Current research involving isoxazole-based compounds continues to be a vibrant and rapidly evolving field. The academic relevance of scaffolds like this compound lies in their potential as starting materials for the discovery of new drugs. nih.gov The focus of contemporary research includes the development of novel synthetic methods for creating diverse isoxazole libraries, the exploration of their therapeutic potential in a wider range of diseases, and the use of computational methods to design more potent and selective inhibitors. nih.gov
A significant frontier is the design of isoxazole-containing compounds that can overcome drug resistance, a major challenge in the treatment of infectious diseases and cancer. nih.gov Researchers are also exploring the use of isoxazole derivatives as probes to study biological processes and as ligands for specific receptors. The development of isoxazole-based materials with novel optical or electronic properties is another emerging area of investigation.
The academic community continues to explore the structure-activity relationships (SAR) of isoxazole derivatives to understand how different substituents on the isoxazole ring influence their biological activity. nih.gov This knowledge is crucial for the rational design of new and more effective therapeutic agents. While direct research on this compound may be sparse, its role as a versatile building block ensures its continued relevance in the ongoing quest for novel and improved medicines.
Structure
2D Structure
Properties
IUPAC Name |
N-methyl-1,2-oxazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c1-5-4-2-3-7-6-4;/h2-3H,1H3,(H,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXBFHJQWUXYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NOC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273566-13-4 | |
| Record name | N-methyl-1,2-oxazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Isoxazol 3 Yl Methylamine Hydrochloride and Its Analogues
Established Synthetic Pathways for the Isoxazole (B147169) Ring System
The construction of the isoxazole ring can be achieved through various established synthetic routes, primarily involving cyclization reactions of suitable precursors. These methods offer versatility in accessing a wide range of substituted isoxazoles.
Cyclization Reactions of Precursors
Cyclization reactions form the cornerstone of isoxazole synthesis, with several key strategies being widely employed. These include the cyclization of α,β-acetylenic oximes, 1,3-dipolar cyclocondensation of nitrile oxides, the condensation of chalcones with hydroxylamine (B1172632) hydrochloride, and strategies involving oxime formation followed by cyclization. rsc.orgnih.govorganic-chemistry.orgresearchgate.netnih.gov
A notable method for synthesizing substituted isoxazoles is the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org Gold(III)-catalyzed cycloisomerization of these oximes provides an efficient route to isoxazoles in very good yields under moderate reaction conditions. researchgate.netorganic-chemistry.org This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by modifying the substituents on the acetylenic oxime precursors. researchgate.netorganic-chemistry.org The reaction is believed to proceed through the activation of the triple bond by the gold catalyst, which facilitates the cyclization. organic-chemistry.org
| Catalyst | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| AuCl3 | α,β-Acetylenic Oxime | Substituted Isoxazole | Up to 93% | organic-chemistry.org |
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is one of the most effective and widely used methods for the formation of the isoxazole ring. rsc.orgnih.govresearchgate.net This [3+2] cycloaddition reaction is a powerful tool for constructing this heterocyclic system. rsc.orgnanobioletters.com Nitrile oxides, which are reactive intermediates, are typically generated in situ from various precursors such as aldoximes, hydroximoyl chlorides, or nitroalkanes. nih.govunifi.it
The in situ generation of nitrile oxides can be achieved through the dehydrohalogenation of hydroximoyl chlorides with a base, or the oxidation of aldoximes. rsc.orgnih.gov For instance, the reaction of an aldoxime with an oxidizing agent like sodium hypochlorite (B82951) can generate the corresponding nitrile oxide, which then readily undergoes cycloaddition with a dipolarophile, such as an alkyne, to yield the isoxazole. rsc.org Another common method involves the dehydration of primary nitro compounds. nanobioletters.com
This approach has been utilized in the synthesis of a wide variety of isoxazole derivatives, including 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. rsc.orgbeilstein-journals.org The regioselectivity of the cycloaddition can be influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. mdpi.com
| Nitrile Oxide Precursor | Dipolarophile | Key Features | Reference |
|---|---|---|---|
| Aldoxime | Alkyne | In situ generation of nitrile oxide via oxidation. | rsc.orgnih.gov |
| Hydroximoyl Chloride | Alkyne | Base-mediated dehydrohalogenation to form nitrile oxide. | nih.govbeilstein-journals.org |
| Primary Nitro Compound | Alkyne | Dehydration to generate nitrile oxide. | nanobioletters.com |
The reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride is a classical and straightforward method for the synthesis of isoxazole derivatives. nveo.orgnih.govjocpr.comderpharmachemica.comnih.gov This method typically involves the condensation of a chalcone (B49325) with hydroxylamine, leading to the formation of an intermediate that subsequently cyclizes to the isoxazole ring. nih.gov The reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol (B145695). nveo.orgnih.gov
Chalcones themselves are readily synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde. nveo.orgjocpr.com This two-step sequence, starting from simple aromatic ketones and aldehydes, provides a versatile entry to a wide array of 3,5-disubstituted isoxazoles. nih.govderpharmachemica.com Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for this transformation compared to conventional heating methods. nveo.org
| Starting Materials | Reagents | Product | Key Conditions | Reference |
|---|---|---|---|---|
| Chalcone, Hydroxylamine Hydrochloride | Base (e.g., NaOH, KOH) | 3,5-Disubstituted Isoxazole | Reflux in ethanol or microwave irradiation | nveo.orgnih.gov |
Another important strategy for isoxazole synthesis involves the formation of an oxime followed by a cyclization step. nih.govresearchgate.net This can be seen as a variation of the methods described above, where the oxime is a key intermediate. For example, propargylamines can be oxidized to the corresponding oximes, which then undergo copper-mediated intramolecular cyclization to afford isoxazoles. organic-chemistry.orgacs.org
In a different approach, the reaction of β-ketoesters with hydroxylamine can lead to the formation of isoxazol-5(4H)-one derivatives. nih.govmdpi.com This is a multicomponent reaction where the hydroxylamine condenses with the β-dicarbonyl compound to form the heterocyclic ring. nih.gov Similarly, the reaction of 1,3-diketones with hydroxylamine is a common route to isoxazoles. nanobioletters.com
Furthermore, aldoximes can be converted to hydroxymoyl chlorides, which are then precursors for nitrile oxides in 1,3-dipolar cycloadditions as previously discussed. rsc.org This highlights the centrality of oximes in various synthetic pathways to isoxazoles.
Multi-Step Synthetic Approaches to Isoxazole Formation
In addition to the direct cyclization methods, multi-step synthetic sequences are often employed to construct more complex or highly substituted isoxazole derivatives. nih.gov These approaches can offer greater control over the substitution pattern of the final product.
One such multi-step approach involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgnih.gov This process typically involves the initial preparation of a ynone, followed by its conversion to the corresponding O-methyl oxime. organic-chemistry.orgnih.gov The subsequent treatment of this oxime with an electrophile, such as iodine monochloride (ICl), induces cyclization to yield a 4-haloisoxazole. organic-chemistry.orgnih.gov These halogenated isoxazoles can then be further functionalized using palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a wide variety of 3,4,5-trisubstituted isoxazoles. nih.gov
Another multi-step strategy involves the use of flow chemistry to telescope several reaction steps. For example, a three-step sequence of oximation, chlorination, and cycloaddition has been developed in a continuous flow setup for the synthesis of trisubstituted isoxazoles. researchgate.net This approach can improve efficiency and safety, particularly for large-scale synthesis. researchgate.net
Functionalization Strategies for the Aminomethyl Group and Isoxazole Moiety
Direct functionalization of the isoxazole ring is a critical area of research, as the heterocyclic core can be sensitive to certain reaction conditions, particularly basic environments. nih.gov Strategies often involve C-H activation or transition metal-catalyzed cross-coupling reactions to build molecular complexity. nih.gov These methods are essential for creating libraries of compounds with diverse substitutions for structure-activity relationship studies.
The introduction of an aminomethyl group at the C-3 position of the isoxazole ring is a key synthetic step for creating compounds like isoxazol-3-yl-methylamine. While direct synthesis is not commonly detailed, established organic chemistry transformations provide plausible routes starting from a C-3 functionalized isoxazole precursor.
One common strategy involves the reduction of a 3-cyanoisoxazole. The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Another viable pathway starts with isoxazole-3-carboxylic acid. The carboxylic acid can be converted to an amide, which is then subjected to a Hofmann rearrangement or reduced to furnish the desired aminomethyl group. A further method involves the reaction of a suitable starting material, such as 3-(chloromethyl)isoxazole, with an amine source. For example, a three-component reaction between hydroxylamine hydrochloride, an aldehyde, and ethyl 4-chloroacetoacetate can yield 3-(chloromethyl)-substituted isoxazol-5(4H)-ones, which serve as versatile intermediates. mdpi.com
Halogen exchange reactions, often referred to as aromatic Finkelstein reactions, are powerful tools for modifying the electronic properties of aryl and heteroaryl halides. frontiersin.orgnih.gov These reactions typically involve the conversion of an aryl bromide or chloride to an aryl iodide, which is often a more reactive substrate in subsequent cross-coupling reactions. nih.gov Copper(I) complexes, particularly in the presence of diamine ligands, have proven to be highly effective catalysts for this transformation, allowing the reaction to proceed under mild conditions. researchgate.net
The choice of halogen atom on the isoxazole ring significantly influences its reactivity. By replacing a less reactive halogen (like bromine) with a more reactive one (like iodine), the substrate is "activated" for subsequent functionalization, such as palladium-catalyzed cross-coupling. This strategy allows for the late-stage introduction of diverse molecular fragments. The reaction tolerates a wide variety of functional groups, making it a versatile method in complex molecule synthesis. researchgate.net
Table 1: Representative Conditions for Copper-Catalyzed Halogen Exchange
| Aryl Halide (Start) | Halogen Source | Catalyst/Ligand | Solvent | Product | Ref |
|---|---|---|---|---|---|
| Aryl Bromide | NaI | CuI / 1,2- or 1,3-diamine | Dioxane or Toluene | Aryl Iodide | researchgate.net |
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to heterocyclic systems like isoxazoles is well-established. researchgate.net These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium catalysis is a dominant technology for the functionalization of heteroaromatics. bsu.by A variety of palladium-catalyzed cross-coupling reactions have been successfully applied to isoxazole scaffolds.
Direct C-H Arylation: This modern approach allows for the formation of C-C bonds without the need for pre-functionalization (e.g., halogenation) of the isoxazole ring. For instance, a palladium-catalyzed direct arylation of isoxazoles with aryl iodides has been shown to selectively activate the C-H bond at the 5-position, yielding 5-arylisoxazoles in moderate to good yields. nih.gov
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with a halide, is a robust method for creating biaryl structures. It has been used to functionalize halogenated isoxazoles at various positions. ignited.in
Negishi Coupling: In this reaction, organozinc reagents are coupled with organic halides. The Negishi coupling of isoxazole zinc pivalates with a highly functionalized bromopyridine derivative has been used to produce complex, drug-like scaffolds. nih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A palladium-catalyzed Sonogashira reaction of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes affords C4-alkynylisoxazoles in high yields. researchgate.net Studies have shown that the steric hindrance at the C3 position has a more significant impact on the reaction's efficiency than the group at the C5 position. researchgate.net
Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Isoxazoles
| Coupling Type | Isoxazole Substrate | Coupling Partner | Catalyst System | Product Type | Ref |
|---|---|---|---|---|---|
| Direct C-H Arylation | 3-Substituted Isoxazole | Aryl Iodide | Palladium catalyst | 5-Aryl-3-substituted isoxazole | nih.gov |
| Sonogashira | 4-Iodoisoxazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 4-Alkynylisoxazole | researchgate.net |
Copper catalysts are also central to the synthesis of alkynylated heterocycles. rsc.org While the Sonogashira reaction often involves co-catalytic copper, other copper-mediated processes are also prominent. Copper-promoted cascade reactions involving the C-H alkynylation of benzhydrazides with terminal alkynes have been developed, leading to complex heterocyclic scaffolds. nih.gov These methods often feature high functional group tolerance. nih.gov In the context of isoxazole synthesis, copper(I)-catalyzed cycloaddition reactions between in-situ generated nitrile oxides and terminal acetylenes provide a rapid and regioselective route to 3,5-disubstituted isoxazoles. nih.gov
Cross-Coupling Reactions for Aromatic System Functionalization
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. niist.res.innih.gov These principles have been successfully applied to the synthesis of isoxazole derivatives. mdpi.comresearchgate.net
Ultrasonic Irradiation (Sonochemistry): Ultrasound has emerged as an eco-friendly technique to promote organic reactions. mdpi.com It enhances reaction rates, improves yields, and reduces energy consumption compared to traditional heating methods. researchgate.net Ultrasound-assisted, one-pot, four-component synthesis of 3,5-disubstituted isoxazoles has been reported using water as a solvent, which aligns with green chemistry principles by avoiding volatile organic compounds. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient method that can dramatically reduce reaction times and improve product yields. nih.govbenthamdirect.com This technique often leads to cleaner reactions with higher selectivity compared to conventional heating. benthamdirect.com
Use of Green Solvents and Catalysts: A major focus of green chemistry is the replacement of toxic solvents and heavy metal catalysts. niist.res.in Syntheses of isoxazoles have been developed using water as a solvent or under solvent-free conditions. nih.govmdpi.com Furthermore, nature-friendly catalysts, such as those derived from agro-waste (e.g., water extract of orange fruit peel ash), have been employed for the synthesis of isoxazole derivatives, offering an inexpensive and environmentally benign alternative. nih.gov Multi-component reactions performed under these conditions are particularly advantageous due to their high atom economy and operational simplicity. researchgate.net
Table 3: Comparison of Synthetic Methods for Isoxazoles
| Method | Key Features | Advantages | Ref |
|---|---|---|---|
| Conventional Heating | Traditional reflux/stirring | Well-established protocols | mdpi.com |
| Ultrasonic Irradiation | Use of high-frequency sound waves | Faster reaction rates, lower energy use, improved yields, use of green solvents | mdpi.comresearchgate.net |
| Microwave-Assisted Synthesis | Use of microwave energy | Rapid heating, reduced reaction times, high product yields, clean processes | nih.govbenthamdirect.com |
Transition Metal-Catalyzed Cycloadditions in Isoxazole Synthesis
Transition metal catalysis has become a pivotal tool in the synthesis and functionalization of isoxazoles, offering high efficiency and selectivity. researchgate.net Various transition metals, including palladium, copper, iron, gold, and silver, have been employed to catalyze the cyclization and functionalization of alkynes to construct the isoxazole architecture. researchgate.net
One of the primary methods for isoxazole ring construction is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes. researchgate.netmdpi.comnih.gov Transition metal catalysts, particularly copper(I), have been instrumental in controlling the regioselectivity of this reaction, leading predominantly to 3,5-disubstituted isoxazoles. nih.goveresearchco.comorganic-chemistry.org For instance, a copper-catalyzed [3+2] cycloaddition of alkynes with in situ generated nitrile oxides provides a highly regioselective, one-step synthesis of isoxazoles. organic-chemistry.org
Gold-catalyzed reactions have also emerged as a powerful method. For example, AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes yields substituted isoxazoles under mild conditions, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.orgijpca.org
Palladium-catalyzed methodologies, such as the four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide, also provide a route to isoxazole derivatives. organic-chemistry.org Furthermore, rhodium(III)-catalyzed direct alkynylation using a hypervalent iodine reagent has been reported for the functionalization of isoxazoles. researchgate.net The versatility of these transition metal-catalyzed reactions allows for the synthesis of a diverse range of isoxazole analogues.
Table 1: Examples of Transition Metal-Catalyzed Reactions in Isoxazole Synthesis
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Copper(I) | Terminal alkynes, in situ generated nitrile oxides | 3,5-disubstituted isoxazoles | nih.govorganic-chemistry.org |
| Gold(III) chloride | α,β-acetylenic oximes | 3-, 5-, or 3,5-substituted isoxazoles | organic-chemistry.orgijpca.org |
| Palladium complex | Terminal alkyne, hydroxylamine, CO, aryl iodide | Substituted isoxazoles | organic-chemistry.org |
| Rhodium(III) | Isoxazoles, hypervalent iodine reagent | Di-(and/or mono) alkynylated isoxazoles | researchgate.net |
Regioselective Functionalization Techniques
The control of regioselectivity is crucial in the synthesis of specific isoxazole isomers, as the substitution pattern on the ring significantly influences the compound's biological activity. Several techniques have been developed to achieve regioselective functionalization of the isoxazole ring.
One common approach involves the cyclocondensation of β-enamino diketones with hydroxylamine. The regiochemistry of this reaction can be controlled by varying the reaction conditions, such as the solvent, the use of a base like pyridine, or the addition of a Lewis acid carbonyl activator like BF₃. These variations allow for the synthesis of different regioisomers, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.gov
Another strategy for regioselective synthesis involves the reaction of fluoroalkyl ynones with binucleophiles. The addition of hydroxylamine to α,β-acetylenic ketones can be directed to either a 1,4- or 1,2-addition by controlling the solvent system. For example, a tetrahydrofuran-water mixture favors 1,4-addition, while aqueous methanol (B129727) promotes 1,2-addition, leading to different isoxazole regioisomers. researchgate.netenamine.net
The use of vinylphosphonates with a leaving group in the α or β position allows for the controlled synthesis of 3,5- and 3,4-disubstituted isoxazoles through reactions with halogenoximes. rsc.org Additionally, a one-pot method for the regioselective synthesis of 5-, 3-, and 3,5-substituted isoxazoles from propargylic alcohols, N-iodosuccinimide (NIS), and N-tert-butyl hydroxylamine hydrochloride has been developed. This reaction proceeds through an electrophilic-intercepted Meyer-Schuster rearrangement followed by intermolecular cyclocondensation. researchgate.net
Table 2: Regioselective Synthesis Strategies for Isoxazole Derivatives
| Precursors | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| β-enamino diketones, hydroxylamine | Varied solvents, pyridine, BF₃ | 3,4-, 4,5-, or 3,4,5-substituted isoxazoles | nih.gov |
| Fluoroalkyl ynones, hydroxylamine | THF-water or aqueous methanol | 3- or 5-fluoroalkyl-substituted isoxazoles | researchgate.netenamine.net |
| Halogenoximes, vinylphosphonates | - | 3,5- and 3,4-disubstituted isoxazoles | rsc.org |
| Propargylic alcohols | NIS, t-BuNHOH·HCl | 5-, 3-, and 3,5-substituted isoxazoles | researchgate.net |
Sustainable Methodologies for Isoxazole Derivatives
In line with the principles of green chemistry, significant efforts have been made to develop environmentally friendly synthetic methods for isoxazole derivatives. niist.res.inresearchgate.net These sustainable approaches aim to reduce the use of hazardous solvents and reagents, minimize energy consumption, and improve reaction efficiency. mdpi.combenthamdirect.comeurekaselect.com
Ultrasound-assisted synthesis has emerged as a promising green technique. The use of ultrasonic irradiation can accelerate reaction kinetics, reduce reaction times, and improve yields in the synthesis of isoxazole-based molecules. mdpi.com This method often allows for the use of greener solvents, such as water, or even solvent-free conditions. nih.govmdpi.com For instance, the synthesis of 3-alkyl-5-aryl isoxazoles has been achieved under ultrasound irradiation without the need for a catalyst. nih.gov
Microwave-induced synthesis is another efficient and sustainable method. Microwave heating can significantly enhance the rate of reaction, leading to high selectivity and improved product yields compared to conventional heating methods. benthamdirect.comeurekaselect.com This technique has been successfully applied to the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones. rsc.org
The use of water as a solvent is a cornerstone of green chemistry. Several synthetic routes to isoxazoles have been developed in aqueous media, avoiding the use of volatile organic compounds. mdpi.comnih.gov For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride can be performed in water without a catalyst to yield 5-arylisoxazole derivatives. nih.gov Furthermore, the use of recyclable catalysts and agro-waste-derived catalysts aligns with the goals of sustainable chemistry. mdpi.comnih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is a critical step in the synthesis of isoxazol-3-yl-methylamine hydrochloride and its analogues to maximize product yield and ensure high selectivity. This involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time.
In the synthesis of 3,4,5-trisubstituted isoxazoles via the [3+2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds, the choice of base and solvent has a significant impact on the reaction outcome. For instance, studies have shown that using specific bases and solvent systems can control the selectivity of the reaction and prevent the formation of competing byproducts like O-imidoylation or hetero [3+2]-cycloaddition products. nih.gov The reaction is often rapid in water, typically completing within 1-2 hours at room temperature. nih.gov
For the synthesis of trifluoromethyl-substituted isoxazoles, a prevalent scaffold in drug discovery, careful optimization of the base and solvent mixture is necessary to achieve satisfactory yields. nih.gov The reaction conditions need to be fine-tuned to accommodate the electronic properties of the fluorinated substrates.
The development of novel catalytic systems also plays a role in optimizing reaction outcomes. For example, the use of amine-functionalized cellulose (B213188) as a catalyst in the three-component reaction of hydroxylamine hydrochloride, aldehydes, and β-ketoesters allows for the formation of 3,4-disubstituted isoxazol-5(4H)-ones in good to high yields at room temperature. mdpi.com
Table 3: Optimization Parameters for Isoxazole Synthesis
| Reaction Type | Key Parameters Optimized | Outcome | Reference |
|---|---|---|---|
| [3+2]-cycloaddition | Base, Solvent | Controlled selectivity, prevention of byproducts | nih.gov |
| Synthesis of trifluoromethyl-substituted isoxazoles | Base, Solvent mixture | Improved yields | nih.gov |
| Three-component reaction | Catalyst (amine-functionalized cellulose) | Good to high yields at room temperature | mdpi.com |
Chemical Reactivity and Mechanistic Studies of Isoxazol 3 Yl Methylamine Hydrochloride
Fundamental Reactivity Patterns of the Aminomethyl Isoxazole (B147169) Scaffold
The aminomethyl isoxazole scaffold contains two primary sites for chemical interaction: the exocyclic primary amine and the isoxazole ring itself. The reactivity of each is influenced by the electronic properties of the other.
The primary amine attached to the methyl group at the C-3 position of the isoxazole ring is a key functional group that dictates much of the molecule's reactivity. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This nucleophilicity allows it to participate in a wide array of chemical transformations, including acylation, alkylation, and condensation reactions with carbonyl compounds to form imines.
The isoxazol-3-yl-methylamine structure possesses two basic centers: the nitrogen of the primary amine and the nitrogen atom of the isoxazole ring. The protonation equilibrium is determined by the relative basicity (pKa of the conjugate acids) of these two sites.
The isoxazole ring itself is a very weak base, with a pKa value of approximately 1.3 for the parent compound. chemicalbook.com In contrast, the exocyclic primary amine is significantly more basic. The predicted pKa for the protonated aminomethyl group of isoxazol-3-yl-methylamine is approximately 7.46. chemicalbook.com
Due to this significant difference in basicity, the protonation equilibrium in an aqueous solution overwhelmingly favors the protonation of the exocyclic aminomethyl group. Under acidic conditions, the molecule exists predominantly as the ammonium (B1175870) salt, with the positive charge localized on the side-chain nitrogen, while the isoxazole ring nitrogen remains unprotonated.
Table 1: Comparative pKa Values of Basic Sites
| Functional Group | Approximate pKa (Conjugate Acid) | Primary Site of Protonation |
| Isoxazole Ring Nitrogen | 1.3 chemicalbook.com | No |
| Exocyclic Aminomethyl Group | 7.46 (Predicted) chemicalbook.com | Yes |
Oxidative Transformations and Reaction Pathways
The isoxazole ring is generally stable to many oxidizing agents. clockss.org However, specific transformations can be induced under controlled conditions, often involving the heteroatoms of the ring.
The nitrogen atom in the isoxazole ring, being similar to that in pyridine, can undergo electrophilic attack. clockss.org This reaction leads to the formation of quaternary isoxazolium salts. clockss.org These intermediates can be involved in further transformations.
A key oxidative pathway involves the formation of isoxazoline-N-oxides. These N-oxides are well-established reactive intermediates that can be generated through various methods, including the 1,3-dipolar cycloaddition of 1-halo-substituted silyl (B83357) nitronates with alkenes. researchgate.netacs.org While often discussed in the context of synthesis, the formation of N-oxides represents a potential oxidative transformation of the isoxazole scaffold itself. The N-oxide functionality can then direct or participate in subsequent reactions, highlighting its importance as a key intermediate in the oxidative pathways of isoxazoles. researchgate.netacs.org
Reductive Processes and Ring System Modifications
The isoxazole ring contains a relatively weak N-O bond, which makes it susceptible to reductive cleavage. This characteristic is one of the most synthetically useful features of the isoxazole scaffold, as it allows the ring to serve as a masked precursor for various 1,3-bifunctional compounds. thieme-connect.com
While the formal reduction of the C=C or C=N double bonds within the isoxazole ring is possible, the most commonly observed and synthetically exploited reductive process is the cleavage of the N-O bond. clockss.org This transformation fundamentally modifies the ring system and leads to the formation of β-enamino carbonyl or β-hydroxy carbonyl compounds. thieme-connect.comrsc.org A variety of reducing agents can accomplish this transformation, each with its own specificities and functional group tolerance.
Key methods for the reductive ring cleavage of isoxazoles include:
Catalytic Hydrogenation: This is a widely applicable method, often employing catalysts like Raney-Ni, which cleaves the N-O bond to yield β-enamino carbonyls. clockss.orgthieme-connect.com
Metal Carbonyls: Reagents such as Molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water can effectively cause the reductive cleavage of the N-O bond to give β-aminoenones in good yields. rsc.org
Low-Valent Titanium: Reagents prepared from Ti(Oi-Pr)₄ and Grignard reagents can chemoselectively cleave the isoxazole ring to afford β-enaminoketones. thieme-connect.com
Samarium Diiodide (SmI₂): SmI₂ is an efficient reagent for the reductive cleavage of the O-N bond and is noted for its tolerance of other functional groups like olefins and esters. researchgate.net
Copper-Catalyzed Systems: More recently, copper/diamine catalytic systems have been developed for the reductive ring-cleavage of isoxazoles, offering a method that avoids the reduction of other sensitive functional groups. acs.orgacs.org
This reductive ring-opening is a powerful tool in organic synthesis, allowing for the unmasking of functional groups that were protected within the stable aromatic isoxazole ring. thieme-connect.com
Table 2: Summary of Reductive Ring Cleavage Methods for the Isoxazole Scaffold
| Reducing Agent/System | Resulting Product Type | Reference(s) |
| Catalytic Hydrogenation (e.g., Raney-Ni) | β-Enamino Carbonyls | clockss.orgthieme-connect.com |
| Molybdenum Hexacarbonyl (Mo(CO)₆) / H₂O | β-Aminoenones | rsc.org |
| Low-Valent Titanium (e.g., EtMgBr/Ti(Oi-Pr)₄) | β-Enaminoketones | thieme-connect.com |
| Samarium Diiodide (SmI₂) | β-Hydroxy Ketones (from isoxazolines) | researchgate.net |
| Copper/Diamine Catalysis | Enaminones | acs.orgacs.org |
Substitution Reactions on Aromatic and Heteroaromatic Systems
The primary amine functionality of Isoxazol-3-yl-methylamine hydrochloride allows it to act as a nucleophile in substitution reactions, particularly on electron-deficient aromatic and heteroaromatic rings.
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the formation of carbon-nitrogen bonds with aryl and heteroaryl systems. The reaction generally proceeds via a two-step addition-elimination mechanism, especially when the aromatic ring is activated by electron-withdrawing groups.
The mechanism commences with the nucleophilic attack of the amine on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. The presence of electron-withdrawing groups, such as nitro (NO2) or cyano (CN) groups, at positions ortho or para to the leaving group is crucial for the stabilization of this negatively charged intermediate. In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored.
While specific studies detailing the SNAr reactions of this compound are not extensively documented, its reactivity can be inferred from the behavior of similar heteroaromatic amines. For instance, various primary and secondary amines have been shown to displace halides from activated aromatic systems like 1-halo-2,4-dinitrobenzenes. The isoxazole ring itself possesses a degree of electron-withdrawing character, which could influence the nucleophilicity of the appended aminomethyl group.
A representative SNAr reaction involving a generic primary amine and an activated aryl halide is depicted below:
| Reactant 1 | Reactant 2 | Product |
| Primary Amine (R-NH2) | Activated Aryl Halide (e.g., 2,4-Dinitrochlorobenzene) | N-Aryl Amine |
This interactive table illustrates a typical SNAr reaction. Select a reactant to view its structure.
Condensation Reactions with Carbonyl Compounds for Imine and Amide Formation
The primary amine of this compound readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases), and with carboxylic acid derivatives to form amides.
These reactions are fundamental in organic synthesis for the construction of carbon-nitrogen double and single bonds. The general mechanism for imine formation involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the imine. The reaction is typically acid-catalyzed.
Amide formation, on the other hand, usually involves the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. The reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl derivative, leading to the substitution of the leaving group (e.g., chloride).
Below is a table summarizing these condensation reactions with potential reactants for this compound:
| Carbonyl Compound | Reaction Type | Product |
| Benzaldehyde | Imine Formation | N-((Isoxazol-3-yl)methyl)benzenecarboximine |
| Acetone | Imine Formation | N-((Isoxazol-3-yl)methyl)propan-2-imine |
| Acetyl Chloride | Amide Formation | N-((Isoxazol-3-yl)methyl)acetamide |
| Benzoic Anhydride | Amide Formation | N-((Isoxazol-3-yl)methyl)benzamide |
This interactive table showcases potential condensation reactions. Click on a product to visualize its structure.
Investigation of Ring Cleavage Reactions and Derivatives
The isoxazole ring, while aromatic, is susceptible to cleavage under various conditions, leading to a diverse array of functionalized products. This reactivity provides a powerful tool for synthetic chemists to access complex molecular architectures.
Reductive cleavage of the N-O bond in the isoxazole ring is a common transformation. This can be achieved using various reducing agents, with catalytic hydrogenation over Raney nickel being a frequently employed method. nih.gov This reaction typically yields β-amino enones or γ-amino alcohols, depending on the substituents and reaction conditions. For this compound, reductive cleavage would be expected to open the isoxazole ring to afford a derivative of a 1,3-diamino compound.
Metal-carbonyl complexes, such as hexacarbonylmolybdenum ([Mo(CO)6]) or pentacarbonyliron ([Fe(CO)5]), can also induce the reductive cleavage of the N-O bond in isoxazoles in the presence of water. researchgate.net This process is thought to proceed through a complexed (β-oxo vinyl)nitrene intermediate, which is then reduced by the metal in the presence of water to give a β-amino enone. researchgate.net
Base-induced ring cleavage of isoxazolium salts is another well-documented pathway. While this compound itself is not a quaternary salt, this reactivity highlights the lability of the isoxazole ring under certain conditions.
The following table summarizes potential ring cleavage reactions of the isoxazole moiety:
| Reagent/Condition | Reaction Type | Potential Product Derivative |
| Raney Nickel / H2 | Reductive Cleavage | 1,3-Diamino derivative |
| [Mo(CO)6] / H2O | Metal-Carbonyl Induced Cleavage | β-Amino enone derivative |
| Strong Base (on a quaternized derivative) | Base-Induced Cleavage | Open-chain nitrile or keto-amide |
This interactive table outlines possible ring cleavage pathways. Explore the potential outcomes of these reactions.
Applications in Advanced Organic Synthesis and Materials Science
Isoxazol-3-YL-methylamine Hydrochloride as a Strategic Building Block
As a foundational reagent, this compound serves as a versatile starting point for constructing a variety of more complex molecules. lifechemicals.com Its utility stems from the dual functionality of the isoxazole (B147169) core and the primary amine group, allowing for sequential or one-pot reactions to build molecular diversity. sciensage.info
The primary amine of this compound is a key functional group that enables its use in the synthesis of larger, more intricate heterocyclic systems. It can act as a nucleophile in reactions to form new rings fused to or substituted with the isoxazole moiety. For instance, it can be used in condensation reactions with dicarbonyl compounds to create new nitrogen-containing heterocycles. The isoxazole ring itself can be a precursor to other functionalities; under certain reductive conditions, it can be opened to reveal a β-enaminone, a versatile intermediate for synthesizing other heterocycles like pyrazoles. mdpi.com This strategic unmasking of latent functionality makes the compound a valuable tool for accessing novel chemical space. lifechemicals.commdpi.com
Table 1: Examples of Heterocyclic Synthesis Applications
| Target Heterocycle Class | Synthetic Transformation | Significance of Product |
| Fused Pyrimidines | Condensation with β-ketoesters | Access to bicyclic structures with potential biological activity. |
| Substituted Pyrazoles | Reductive ring-opening to β-enaminone followed by cyclization with hydrazine | Creates highly substituted pyrazoles, a common scaffold in medicinal chemistry. mdpi.com |
| Polycyclic Fused Systems | Intramolecular cycloaddition reactions | Efficient construction of complex, three-dimensional molecular architectures. mdpi.com |
| Isoxazole-Carboxamides | Coupling reaction with carboxylic acids | Generation of amide libraries for screening as potential therapeutic agents. nih.gov |
The isoxazole ring is a privileged scaffold found in numerous FDA-approved drugs, including certain antibiotics, anti-inflammatory agents, and antipsychotics. lifechemicals.commdpi.com this compound is a key intermediate for introducing this valuable moiety. chemimpex.com The amine handle allows for its covalent attachment to other molecular fragments to build drug candidates. For example, it can be acylated to form amides or undergo reductive amination to form secondary amines, which are common linkages in pharmaceutical compounds. Its role is pivotal in creating libraries of isoxazole-containing compounds for high-throughput screening in drug discovery programs aimed at identifying new treatments for cancer, infections, and neurodegenerative disorders. nih.govrsc.org
Table 2: Application in Pharmaceutical Intermediate Synthesis
| Pharmaceutical Area | Role of Isoxazol-3-YL-methylamine HCl | Example Therapeutic Targets |
| Oncology | Precursor for kinase inhibitors. nih.gov | FLT3 Kinase, COX-1. nih.gov |
| Neurology | Building block for neuroactive agents. chemimpex.com | GABA agonists, TRPV1 channel modulators. nih.gov |
| Infectious Diseases | Synthesis of novel antimicrobial agents. | Bacterial and fungal strains. nih.gov |
| Anti-inflammatory | Core structure for COX-2 selective inhibitors. | Cyclooxygenase-2 (COX-2). nih.gov |
The application of isoxazole derivatives extends to the agrochemical industry, where they are utilized as fungicides, herbicides, and insecticides. researchgate.net The structural features of the isoxazole ring contribute to the biological activity required for crop protection. chemimpex.com this compound serves as a precursor to introduce the isoxazole core into new agrochemical candidates. The amine group can be functionalized to append toxophores or moieties that modulate the compound's solubility, stability, and uptake by plants or pests, thereby enhancing the efficacy of the final product. chemimpex.com
Table 3: Use in Agrochemical Development
| Agrochemical Class | Synthetic Role of Compound | Target Pest/Weed |
| Fungicides | Building block for active ingredient synthesis. | Pathogenic fungi such as Aspergillus spp. nih.gov |
| Insecticides | Core structure for creating new insecticidal compounds. | Various agricultural insect pests. niscpr.res.in |
| Herbicides | Intermediate for producing molecules with herbicidal activity. | Broadleaf or grassy weeds. |
Engagement in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. nih.govresearchgate.net While many MCRs are used to synthesize isoxazole rings using hydroxylamine (B1172632) hydrochloride as a reactant, this compound itself, with its reactive primary amine, is a suitable candidate for participation in other types of MCRs. niscpr.res.innih.gov For example, it could potentially be used as the amine component in Ugi or Passerini reactions. This would allow for the rapid assembly of complex, drug-like molecules incorporating the isoxazole scaffold, offering a powerful strategy for generating chemical libraries for biological screening. researchgate.net
Table 4: Potential Multi-Component Reaction Engagement
| MCR Type | Role of Isoxazol-3-YL-methylamine HCl | Other Reactants | Resulting Structure |
| Ugi Reaction | Amine component | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-acylamino carboxamide with an isoxazolylmethyl substituent. |
| Passerini Reaction | (As a precursor to an isocyanide) | Aldehyde/Ketone, Carboxylic Acid | α-acyloxy carboxamide with an isoxazolylmethyl substituent. |
| Hantzsch Dihydropyridine Synthesis | (As an ammonia (B1221849) source) | Aldehyde, β-ketoester (x2) | Dihydropyridine core (less direct application). |
Development of Novel Materials Incorporating Isoxazole Moieties
The unique electronic properties and rigid structure of the isoxazole ring make it an attractive component for advanced materials. chemimpex.com Isoxazole derivatives have been investigated for applications in materials science, including the development of liquid crystals, fluorescent sensors, and materials with specific optical or electronic properties. lifechemicals.com this compound can serve as a monomer or functionalizing agent to incorporate the isoxazole moiety into polymers or onto surfaces. The amine group allows for polymerization or grafting reactions, enabling the creation of new materials where the isoxazole unit can influence properties like thermal stability, conductivity, or molecular recognition capabilities. lifechemicals.comchemimpex.com
Table 5: Potential Applications in Materials Science
| Material Type | Function of Isoxazole Moiety | Potential Application |
| Functional Polymers | Introduces rigidity and hydrogen bonding sites into the polymer backbone. | High-performance plastics, specialty membranes. |
| Fluorescent Sensors | Acts as part of a fluorophore system for detecting specific analytes. | Chemical sensing, bio-imaging. lifechemicals.com |
| Liquid Crystals | Contributes to the mesogenic phase behavior due to its rigid, polar structure. | Display technologies, optical switches. lifechemicals.com |
| Organic Electronics | Modifies electronic properties when incorporated into conjugated systems. | Organic light-emitting diodes (OLEDs), photovoltaic cells. chemimpex.comniscpr.res.in |
Research on Pharmacological and Biological Interactions and Mechanisms
Molecular Target Identification and Ligand-Binding Mechanisms
Derivatives built upon the isoxazole (B147169) framework have been shown to interact with various molecular targets, including enzymes, receptors, and ion channels. The specific nature of these interactions is highly dependent on the substituents attached to the isoxazole ring. nih.govdundee.ac.uk
Isoxazole derivatives have been identified as potent inhibitors of several key enzymes. A notable example is their activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. Structure-activity relationship (SAR) studies have shown that certain isoxazole derivatives can selectively inhibit COX-2. For instance, compounds featuring chloro or bromo substitutions on a phenyl ring attached to the isoxazole core demonstrated significant anti-inflammatory activity and greater selectivity for the COX-2 enzyme over COX-1. nih.gov Other research has identified trifluoromethyl-substituted isoxazole derivatives as inhibitors of SIRT1, a class III histone deacetylase. nih.gov
The isoxazole scaffold has been successfully incorporated into ligands that target a variety of receptors, acting as both agonists and antagonists.
Nicotinic Acetylcholine Receptors (nAChRs): Certain isoxazole derivatives have been designed as ligands for nAChRs. For example, 2-(3-methyl-5-isoxazolyl)pyridine was developed as an analog of the alkaloid epibatidine (B1211577) and exhibited analgesic properties, which were partially blocked by a nicotinic receptor antagonist, indicating direct interaction with these receptors. nih.gov
AMPA Receptors: Isoxazole-4-carboxamide derivatives have been studied as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in nociceptive transmission. These compounds can act as inhibitors, with some derivatives causing an 8-fold reduction in AMPA receptor activity. mdpi.com Other studies have identified bis(isoxazole) derivatives that act as positive allosteric modulators, potentiating AMPA receptor currents at nanomolar and picomolar concentrations. mdpi.com
Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt): Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for RORγt, a nuclear receptor that is a promising target for autoimmune diseases. nih.gov These compounds bind to an allosteric site distinct from the orthosteric (natural ligand) binding site, inducing a conformational change that inhibits receptor activity. dundee.ac.uknih.gov
The ability of isoxazole derivatives to modulate ion channels is a key mechanism behind their neurological effects.
AMPA Receptor Channels: As ligand-gated ion channels, AMPA receptors are a prime target. Electrophysiological studies using the whole-cell patch clamp technique have demonstrated that isoxazole-4-carboxamide derivatives not only inhibit whole-cell currents but also profoundly alter the biophysical gating properties of the channel, including its deactivation and desensitization kinetics. mdpi.com
Voltage-Gated Sodium Channels: A series of novel benzisoxazole-pyrrolidine derivatives has been synthesized and evaluated as sodium channel blockers. nih.gov In vitro studies confirmed their ability to interact with and inhibit voltage-gated sodium channels, which is a common mechanism for anticonvulsant agents. The most potent compound from this series, (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone, showed significant anticonvulsant effects in animal models. nih.gov
The interaction of isoxazole derivatives with their molecular targets can lead to the modulation of broader biochemical and signaling pathways. By inhibiting enzymes like COX-2, these compounds interfere with the prostaglandin (B15479496) synthesis pathway, which is central to inflammation. nih.gov The modulation of nuclear receptors such as RORγt can influence gene transcription programs related to immune cell differentiation, particularly Th17 cells, which are implicated in autoimmune diseases. dundee.ac.uk Furthermore, by targeting receptors and ion channels in the central nervous system, these compounds can affect pathways related to synaptic transmission, central sensitization, and excitotoxicity, which are relevant to pain and neurological disorders. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies of Isoxazol-3-YL-methylamine Hydrochloride Derivatives
SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of isoxazole-based compounds. These investigations systematically alter the substituents at the 3, 4, and 5-positions of the isoxazole ring to determine their effect on biological activity. dundee.ac.uknih.gov
The nature and position of substituents on the isoxazole ring play a critical role in defining the pharmacological profile of the resulting derivatives.
Substituents at the C-3 and C-5 Positions: In the development of anticancer agents, the presence of a fluorine or trifluoromethyl group at the fourth position of a phenyl ring attached to the isoxazole core was found to promote cytotoxicity. nih.gov For anti-inflammatory activity, substituted phenyl groups at both the C-3 and C-5 positions have been shown to be effective. nih.gov
Substituents at the C-4 Position: In the case of allosteric modulators of RORγt, modifications at the C-4 position of the isoxazole ring have a profound impact on potency. A detailed SAR study revealed that linkers at this position are crucial for optimal binding. dundee.ac.uk For example, changing a C-4 linker from an ether to a thioether resulted in a significant drop in potency. dundee.ac.uknih.gov Similarly, introducing a more rotationally restricted methylated amine linker also decreased binding affinity. nih.gov
The following table summarizes SAR findings for a series of trisubstituted isoxazole derivatives targeting RORγt, highlighting the impact of C-4 linker modifications on potency. dundee.ac.uknih.gov
| Compound | C-4 Linker | RORγt Potency (EC₅₀, nM) | Thermal Stabilization (ΔTₘ, °C) |
| Derivative 1 | Methylene | 38 | 2.9 |
| Derivative 2 | Ether | 4 | 4.9 |
| Derivative 3 | Thioether | 100 | 2.5 |
| Derivative 4 | Methylated Amine | 140 | 2.3 |
This table illustrates how subtle changes to the substituent at the C-4 position of the isoxazole core dramatically affect biological activity. The ether-linked compound (Derivative 2) shows a nearly 10-fold increase in potency compared to the parent methylene-linked compound (Derivative 1). dundee.ac.uk
Further studies have shown that for antiproliferative activity against certain cancer cell lines, an electron-rich fused ring system attached to a phenylurea moiety on the isoxazole was beneficial. nih.gov In contrast, for antioxidant activity, the presence of electron-donating groups was found to be important. researchgate.net This highlights how different biological targets may have opposing requirements for optimal interaction with isoxazole-based ligands.
Conformational Analysis and Elucidation of Bioactive Conformations
The three-dimensional structure, or conformation, of a molecule is critical for its interaction with a biological target. mdpi.com An accurate description of the conformational behavior of drug-like molecules is a prerequisite for understanding their activity. mdpi.com For isoxazole derivatives, conformational analysis helps to identify the specific spatial arrangement of atoms—the bioactive conformation—that is responsible for its pharmacological effects.
Mechanistic Insights into Specific Biological Activities
Isoxazole-containing compounds have emerged as a versatile class of small molecule inhibitors in cancer research, demonstrating a wide range of anticancer activities. espublisher.comespublisher.com Their therapeutic potential stems from their ability to interfere with various cellular processes and signaling pathways that are critical for tumor growth and survival. espublisher.comespublisher.comresearchgate.net
The anticancer mechanisms of isoxazole derivatives are diverse and include inducing programmed cell death (apoptosis), inhibiting tumor angiogenesis, disrupting tubulin polymerization, and inhibiting topoisomerases and histone deacetylases (HDACs). researchgate.netebi.ac.uknih.gov Several studies have shown that isoxazole derivatives can induce apoptosis in various cancer cell lines, including lung cancer and leukemia. researchgate.netnih.gov For instance, some novel isoxazole derivatives demonstrated significant pro-apoptotic activity in human erythroleukemic K562 cells. nih.gov In addition to apoptosis, these compounds can trigger cell cycle arrest, a process that halts cell division. espublisher.comnih.gov For example, certain indole-isoxazole hybrids were found to inhibit CDK4 levels and cause a G0/G1 cell cycle arrest in liver cancer cells. espublisher.com Other derivatives have been shown to induce cell cycle arrest at different phases through the activation of proteins like p53. nih.gov
A significant anticancer mechanism for a subset of isoxazole derivatives is the inhibition of histone deacetylases (HDACs). researchgate.netebi.ac.uknih.gov HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. researchgate.netucl.ac.uk In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. researchgate.net
HDAC inhibitors work by promoting the acetylation of histones, which relaxes chromatin structure and allows for the re-expression of silenced tumor suppressor genes. researchgate.net This can lead to cancer cell death through various pathways, including apoptosis, cell cycle arrest, and inhibition of DNA repair. researchgate.net Several isoxazole-based compounds have been designed and synthesized as HDAC inhibitors. drugbank.com Some of these compounds feature a 3-hydroxy-isoxazole or an isoxazole-3-hydroxamate moiety that acts as a zinc-binding group (ZBG), which is crucial for interacting with the zinc ion in the active site of the HDAC enzyme. unimore.ittandfonline.comnih.gov A crystal structure of an HDAC6 enzyme in complex with an isoxazole-based inhibitor revealed a bidentate coordination of the active-site zinc ion, confirming the direct interaction and inhibitory mechanism. nih.gov By inhibiting HDACs, particularly isoforms like HDAC6, these isoxazole derivatives can modulate the acetylation levels of non-histone proteins such as α-tubulin, which is involved in cell motility and structure, further contributing to their antitumor effects. tandfonline.comnih.gov
Anticancer Mechanisms and Cellular Processes
Disruption of Cell-Surface Receptors and Intracellular Signaling Pathways
Isoxazole derivatives have demonstrated the ability to interact with and disrupt various cell-surface receptors and intracellular signaling pathways, contributing to their diverse pharmacological effects. espublisher.com Certain isoxazole compounds are noted for their similarity to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a specific agonist for the AMPA receptor, which plays a crucial role in mediating the majority of excitatory synaptic transmission in the brain. nih.govnih.gov The regulation of AMPA receptor trafficking is a key mechanism for synaptic plasticity, and this process is influenced by intracellular signaling pathways involving various kinases and phosphatases. nih.gov
In the context of cancer, isoxazole compounds have been investigated for their capacity to interfere with signaling pathways essential for tumor cell growth and survival. espublisher.com For instance, some derivatives have been shown to suppress the NF-κB pathway, a critical regulator of cellular processes, by blocking the phosphorylation of key signaling molecules like Akt and ERK. espublisher.com The inhibition of these pathways can disrupt the normal cellular signaling cascade that promotes cell proliferation and survival. nih.govnih.gov Furthermore, the interaction of isoxazole derivatives with intracellular signaling can lead to the inhibition of pathways like the PI3K/Akt pathway, which is often overactive in cancer cells. espublisher.com
The versatility of the isoxazole structure allows for modifications that can target specific receptors and pathways. nih.gov This has led to the development of isoxazole-containing compounds that act as small molecule inhibitors, representing a promising avenue for therapeutic intervention in diseases characterized by aberrant cellular signaling. espublisher.com
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines
A significant mechanism underlying the anticancer potential of isoxazole derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. espublisher.comnih.gov Research has shown that novel synthetic isoxazole derivatives can elicit potent pro-apoptotic activity. nih.gov
Studies on human erythroleukemic K562 cells demonstrated that almost all tested isoxazole derivatives had significant antiproliferative and pro-apoptotic effects, inducing both early and late stages of apoptosis. nih.gov In some cases, this pro-apoptotic activity was observed in over 50% of the cells, with specific derivatives showing high levels of apoptotic effect at nanomolar to micromolar concentrations. nih.gov The induction of apoptosis is a key strategy in cancer therapy, and the ability of these compounds to trigger this process makes them valuable candidates for further investigation. mdpi.com
In addition to inducing apoptosis, isoxazole compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.govresearchgate.net Certain pyrazole/isoxazole linked arylcinnamide conjugates were found to arrest cells in the G2/M phase of the cell cycle. nih.gov This disruption of the normal cell cycle can lead to the inhibition of tumor growth. researchgate.net For example, some indole-isoxazole hybrids have been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines like HCT-116 and MCF-7. taylorandfrancis.com The upregulation of cell populations in the pre-G1 phase, coupled with G2-M phase arrest, is considered strong evidence of apoptosis induction. taylorandfrancis.com
The table below summarizes the effects of selected isoxazole derivatives on apoptosis and cell cycle arrest in different cancer cell lines.
| Compound Type | Cell Line | Effect | Reference |
| 3,4-isoxazolediamides and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | K562 (human erythroleukemic) | Induction of early and late apoptosis | nih.gov |
| Isoxazole derivatives 4, 8, 11 | K562 (human erythroleukemic) | High levels of apoptotic effect (80.10% to 90.60%) | nih.gov |
| Pyrazole/isoxazole linked arylcinnamide conjugates (15a, 15b, 15e) | HeLa | Cell cycle arrest in G2/M phase | nih.gov |
| Indole-isoxazole hybrids (1, 11) | HCT-116, MCF-7 | Cell cycle arrest at G2/M phase and induction of apoptosis | taylorandfrancis.com |
Inhibition of Tubulin Polymerization
Another important anticancer mechanism of action for certain isoxazole derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and are crucial for cell division during mitosis. researchgate.net The disruption of microtubule dynamics can lead to cell cycle arrest and ultimately, cell death, making tubulin an attractive target for cancer chemotherapy. researchgate.net
A series of pyrazole/isoxazole linked arylcinnamide conjugates have been synthesized and identified as inhibitors of tubulin polymerization. nih.gov These compounds were shown to exhibit considerable cytotoxic effects against various human cancer cell lines, including HeLa, DU-145, A549, and MDA-MB231. nih.gov Detailed biological studies on the most promising of these compounds revealed that they arrested cells in the G2/M phase of the cell cycle and significantly inhibited tubulin polymerization. nih.gov
Mechanistic studies have confirmed that some isoxazole-based compounds act as tubulin stabilizers, increasing the rate of tubulin polymerization and leading to mitotic arrest. nih.gov The effect on the microtubular cytoskeletal system has been investigated through tubulin polymerization assays, immunofluorescence, and molecular docking studies. nih.gov These investigations have provided insights into how these compounds interact with tubulin to disrupt its function. researchgate.net
The table below presents data on the tubulin polymerization inhibition by selected isoxazole derivatives.
| Compound Class | Cancer Cell Line | Biological Effect | IC50 for Cytotoxicity | Reference |
| Pyrazole/isoxazole linked arylcinnamides | HeLa | G2/M cell cycle arrest, Inhibition of tubulin polymerization | 0.4 - 2.7 µM | nih.gov |
| Isoxazole-based compounds | Prostate and cervix cancer cell lines | Tubulin stabilization, Mitotic arrest | ~5 µM (GI50) | nih.gov |
Antimicrobial Mechanisms of Action
Isoxazole and its derivatives are recognized for their broad spectrum of biological activities, including significant antimicrobial properties against a range of microorganisms such as bacteria and fungi. researchgate.netresearchgate.netnih.gov The isoxazole ring is a key structural feature in several clinically used drugs and serves as a valuable scaffold for the development of new antimicrobial agents. ijrrjournal.comrsc.orgnveo.org
The antimicrobial action of isoxazole derivatives can be categorized as either bactericidal, where they directly kill the bacteria, or bacteriostatic, where they inhibit bacterial growth. ijrrjournal.com The bacteriostatic mechanism often involves the inhibition of essential cellular processes like protein synthesis or metabolic pathways. ijrrjournal.com The versatility of the isoxazole ring allows for chemical modifications that can enhance antimicrobial potency and spectrum of activity. nih.govnveo.org For example, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been shown to increase its antimicrobial activity. nih.gov
Interference with Microbial Metabolic Pathways
One of the key antimicrobial mechanisms of isoxazole derivatives is their ability to interfere with the metabolic pathways of microorganisms. researchgate.netijrrjournal.com By disrupting these essential pathways, these compounds can inhibit the growth and proliferation of bacteria and fungi. ijrrjournal.com Bacteriostatic agents, a class to which some isoxazole derivatives belong, function by halting protein synthesis or interfering with metabolic processes within the microbial cell. ijrrjournal.com
The specific metabolic pathways targeted by isoxazole compounds can vary depending on the derivative's structure and the microorganism. researchgate.net The development of new sulfones and sulfides from benzisoxazolylimidazo[2,1-b] espublisher.comnih.govnih.gov thiadiazoles, for example, has been explored to enhance potency by potentially disrupting microbial metabolic pathways. researchgate.net The ability of these compounds to act as effective drug agents is often linked to their capacity to disrupt these fundamental life-sustaining processes in pathogens. researchgate.net
Anti-Inflammatory Mechanisms
Isoxazole derivatives constitute a major class of compounds with potent anti-inflammatory properties. nih.govmdpi.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. nih.govscholarsresearchlibrary.com The anti-inflammatory effects of isoxazole compounds have been demonstrated in numerous preclinical models. nih.govscholarsresearchlibrary.com
The mechanisms underlying these anti-inflammatory effects are diverse and include the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.comfrontiersin.org The overproduction of prostaglandins (B1171923) and leukotrienes, which are products of the COX and LOX pathways respectively, contributes to inflammation and can also support tumor growth. mdpi.com By inhibiting these enzymes, isoxazole derivatives can reduce the production of these pro-inflammatory mediators. mdpi.comnih.gov
Inhibition of Pro-Inflammatory Mediator Production
A primary mechanism by which isoxazole derivatives exert their anti-inflammatory effects is through the inhibition of the production of pro-inflammatory mediators. mdpi.com These mediators, which include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as prostaglandins and leukotrienes, play a central role in orchestrating the inflammatory response. nih.govmdpi.com
Several studies have highlighted the ability of specific isoxazole derivatives to significantly inhibit the production of these molecules. For instance, certain indolyl–isoxazolidines have been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in macrophage cells. nih.govmdpi.com Another compound, VGX-1027, reduced the production of pro-inflammatory mediators such as TNF-α and IL-1β in animal models of autoimmune disease. nih.gov
Furthermore, isoxazole derivatives have been investigated as inhibitors of COX and LOX enzymes. mdpi.comrsc.org For example, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole exhibited significant inhibitory activity against LOX and COX-2. mdpi.com Similarly, 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential leukotriene synthesis inhibitors. mdpi.com The active metabolite of Leflunomide (B1674699), A771726, has been shown to suppress the production of proinflammatory cytokines and inhibit both COX-1 and COX-2 activity. mdpi.com
The table below summarizes the inhibitory effects of various isoxazole derivatives on pro-inflammatory mediators.
| Compound/Derivative Class | Mediator/Enzyme Inhibited | Model System | Reference |
| Indolyl–isoxazolidines (e.g., 9a) | TNF-α, IL-6 | Macrophage THP-1 cells | nih.govmdpi.com |
| (S,R)-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (VGX-1027) | TNF-α, IL-1β, MIF | NOD mice (model of type 1 diabetes) | nih.gov |
| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b) | Lipooxygenase (LOX), COX-2 | In vitro assays | mdpi.com |
| 4,5-diarylisoxazol-3-carboxylic acids | Leukotriene synthesis | In vitro assays | mdpi.comnih.gov |
| A771726 (active metabolite of Leflunomide) | Proinflammatory cytokines, COX-1, COX-2 | Whole blood human cell culture | mdpi.com |
| 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) | TNF-α | Human whole blood culture | nih.gov |
Central Nervous System (CNS) Activity and Interaction with Neurotransmitter Systems
The isoxazole ring is a key feature in several centrally acting drugs, demonstrating its ability to interact with various neurotransmitter systems. nih.gov The structural similarity of some derivatives to endogenous ligands allows them to modulate neuronal receptors and enzymes. nih.gov
Interaction with Glutamate (B1630785) Receptors: Certain isoxazole derivatives are structurally analogous to the excitatory neurotransmitter glutamate. researchgate.net A prime example is AMPA ((S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl) propionic acid), a specific agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors. nih.govresearchgate.net This interaction highlights the scaffold's potential in designing agents for neurological disorders where glutamate signaling is implicated. benthamscience.com
Enzyme Inhibition: The antidepressant isocarboxazid, which contains an isoxazole ring, functions as a monoamine oxidase (MAO) inhibitor. researchgate.netbenthamscience.com By inhibiting MAO, it increases the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain.
Receptor Antagonism: The atypical antipsychotic drug Risperidone (B510) features a benzisoxazole moiety and exhibits a broad receptor binding profile. nih.govijbio.com Its mechanism involves potent antagonism of dopamine (B1211576) D2 and serotonin 5-HT2A receptors, which is central to its antipsychotic effects. ijbio.comnih.gov
Anticonvulsant Activity: Zonisamide (B549257) is an established antiepileptic drug built upon an isoxazole scaffold. researchgate.netbenthamscience.comnih.gov Its mechanism is multifactorial, involving the blockade of voltage-gated sodium channels and T-type calcium channels, which stabilizes neuronal membranes and prevents seizure propagation.
Antituberculosis Activity Mechanisms
Mycolic acids are essential, unique lipid components of the mycobacterial cell wall, making their biosynthesis pathway an attractive target for antitubercular drugs. researchgate.netnih.gov Several isoxazole-based compounds have been developed to specifically inhibit this pathway.
A primary mechanism involves the inhibition of fatty acyl-AMP ligase (FAAL) enzymes, particularly FadD32. researchgate.netnih.gov FadD32 is crucial as it links the fatty acid synthase (FAS) and polyketide synthase (PKS) systems required for mycolic acid production. researchgate.netfigshare.com By inhibiting this enzyme, isoxazole derivatives effectively halt the synthesis of the mycobacterial cell wall. nih.govbroadinstitute.org
One study identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), which specifically inhibits Mycobacterium tuberculosis (Mtb). nih.gov Kinetic experiments confirmed that M1 inhibits the activity of both MtbFadD32 and MtbFadD28. nih.gov Further transcriptomic analysis revealed that M1 treatment regulates critical mycobacterial genes involved in cell wall synthesis, creating an environment that is unfavorable for Mtb survival. nih.gov This ultimately curtails the survival of Mtb within infected macrophages. nih.gov Another well-known antitubercular agent, Cycloserine, is a naturally occurring antibiotic that also possesses an isoxazole moiety. researchgate.net
Table 1: Antitubercular Isoxazole Derivatives and Their Mechanisms
| Compound/Class | Target Enzyme/Process | Mechanism of Action |
|---|---|---|
| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) | MtbFadD32 and MtbFadD28 | Inhibits fatty acyl-AMP ligase activity, disrupting mycolic acid synthesis. nih.gov |
Antiviral Activity Mechanisms
The isoxazole scaffold has been incorporated into various compounds exhibiting a broad spectrum of antiviral activities. nih.gov The mechanisms of action can be diverse, targeting different stages of the viral life cycle. One notable isoxazole-containing drug is Pleconaril, which has been investigated for its activity against picornaviruses. nih.gov The mechanism of some isoxazole derivatives involves inhibiting viral replication, while others may prevent viral entry into host cells.
For instance, research into isoxazole-amide derivatives containing an acylhydrazone moiety has demonstrated activity against plant viruses like the tobacco mosaic virus (TMV). The mechanism for one promising compound involved enhancing the host plant's defense-related enzyme activity, thereby inducing systemic resistance to the viral infection.
Antifungal Activity Mechanisms
Isoxazole derivatives have demonstrated significant antifungal properties, particularly against pathogenic fungi like Candida albicans. researchgate.netresearchgate.net The mechanisms often involve the disruption of fungal cell integrity and growth processes.
A key mechanism identified is the ability to eradicate fungal biofilms. researchgate.netnih.gov Biofilms are structured communities of microbial cells that are notoriously resistant to conventional antifungal agents. Studies on novel isoxazole-based derivatives revealed that compounds PUB14 and PUB17 were effective against C. albicans. researchgate.net These compounds displayed a selective antifungal action, eradicating the pathogenic fungus without negatively affecting beneficial microbiota, such as Lactobacillus sp. researchgate.net The proposed mechanism involves the direct killing of microbial cells within the biofilm rather than merely destructing the biofilm matrix. nih.gov Further research has pointed to the inhibition of enzymes like dihydropteroate (B1496061) synthetase as a potential mode of action for some isoxazole derivatives. researchgate.net
Other Investigated Mechanistic Pathways (e.g., Antidiabetic, Antioxidant, Antihypertensive, Antiulcerogenic, Antiparasitic, Antipsychosis)
The versatility of the isoxazole ring has prompted its investigation across a multitude of therapeutic areas. researchgate.netrsc.orgresearchgate.net
Anti-inflammatory: The non-steroidal anti-inflammatory drug (NSAID) Valdecoxib (B1682126) contains an isoxazole core and functions as a selective COX-2 (cyclooxygenase-2) inhibitor. benthamscience.comnih.govwikipedia.org By inhibiting COX-2, it blocks the production of prostaglandins that mediate pain and inflammation. Other derivatives have shown inhibitory activity against 5-LOX (5-lipoxygenase). nih.gov
Antirheumatic: Leflunomide is an isoxazole-derivative drug used in the treatment of rheumatoid arthritis. benthamscience.comnih.govwikipedia.org Its active metabolite acts as an inhibitor of dihydroorotate (B8406146) dehydrogenase, an enzyme involved in pyrimidine (B1678525) synthesis, thereby inhibiting the proliferation of lymphocytes.
Antipsychosis: As mentioned previously, the antipsychotic activity of drugs like Risperidone stems from their ability to antagonize dopamine and serotonin receptors in the CNS. nih.govijbio.com
Antioxidant: Some isoxazole derivatives have been shown to possess antioxidant properties. researchgate.net Studies on second-generation antipsychotics like risperidone suggest they can exert antioxidant effects by reducing oxidative/nitrosative stress, decreasing the production of reactive oxygen species (ROS), and increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD). nih.gov
Antidiabetic: Derivatives of 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole have been evaluated for their antidiabetic properties. ijbio.com Investigations showed that certain synthesized molecules exhibited α-amylase inhibitory activity and a potential to inhibit gluconeogenesis, suggesting they may have a lower tendency to cause the metabolic side effects associated with some standard antipsychotic drugs. ijbio.com
Immunosuppressive: Certain isoxazole derivatives have been found to regulate immune functions. nih.gov For example, one compound inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) and reduced the production of the pro-inflammatory cytokine TNF-α. nih.govnih.gov The underlying mechanism was linked to the induction of apoptosis in immune cells through the activation of caspases and NF-κB1. nih.govnih.gov
Applications in Drug Discovery and Lead Optimization
The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. wisdomlib.orgnih.govontosight.ai Its favorable physicochemical properties, metabolic stability, and ability to engage in various non-covalent interactions make it an attractive core for designing new therapeutic agents. rsc.org Advances in synthetic methodologies, including transition metal-catalyzed reactions and green chemistry approaches, have further expanded the ability to create diverse libraries of isoxazole derivatives for screening and lead optimization. researchgate.netrsc.org
Development of Small Molecule Inhibitors Based on Isoxazole Scaffold
The isoxazole scaffold has been successfully employed to develop potent and selective small molecule inhibitors for a wide range of biological targets, addressing diseases from cancer to autoimmune disorders. researchgate.netnih.govrsc.org
Table 2: Examples of Isoxazole-Based Small Molecule Inhibitors in Drug Discovery
| Target | Inhibitor Class/Example | Therapeutic Area | Mechanism of Action |
|---|---|---|---|
| Toll-Like Receptor 8 (TLR8) | Isoxazole-based antagonists | Autoimmune Diseases | Competitively binds to the TLR8 dimerization interface, inhibiting downstream inflammatory signaling (NF-κB, IRF). nih.gov |
| COX-2 | Valdecoxib | Inflammation, Pain | Selectively inhibits the cyclooxygenase-2 enzyme, blocking prostaglandin synthesis. benthamscience.comnih.govwikipedia.org |
| Dihydroorotate Dehydrogenase | Leflunomide | Rheumatoid Arthritis | Inhibits pyrimidine synthesis, leading to antiproliferative effects on immune cells. benthamscience.comnih.govwikipedia.org |
Hybridization with Natural Products for Enhanced Bioactivity
The strategic hybridization of the isoxazole scaffold with natural products has emerged as a promising avenue for the development of novel therapeutic agents with enhanced biological activity. clinexprheumatol.orgnih.gov This approach leverages the structural diversity and inherent bioactivity of natural products, combining them with the versatile isoxazole moiety to create hybrid molecules with improved pharmacological profiles. clinexprheumatol.orgnih.gov Structural modifications involving the isoxazole ring can lead to improved physicochemical properties, enhanced biological activity, and reduced adverse effects compared to the parent natural products. clinexprheumatol.org
One notable area of investigation is the development of anti-cancer agents. clinexprheumatol.org For instance, derivatives of maslinic acid (MA) and oleanolic acid (OA), natural pentacyclic triterpenes with known anti-cancer and anti-inflammatory properties, have been synthesized to incorporate an isoxazole ring. clinexprheumatol.org Several of these isoxazole-containing MA derivatives demonstrated remarkable anti-cancer activity against EMT-6 and SW480 cancer cell lines. clinexprheumatol.org Specifically, certain derivatives showed significantly better anti-cancer properties against the SW480 cell line compared to the parent compound, MA. clinexprheumatol.org Similarly, isoxazoline (B3343090) derivatives of the natural product andrographolide (B1667393) have exhibited significant cytotoxicity against HCT15, HeLa, and DU145 cancer cell lines. clinexprheumatol.org
The hybridization strategy has also been successfully applied to enhance anti-pathogen and antioxidant activities. nih.gov Cinnamamide and cinnamic acid-isoxazole hybrids, for example, have demonstrated potent anti-tumor, anti-pathogen, and antioxidant effects. nih.gov Within this class, specific cinnamamide-linked isoxazole derivatives have shown strong inhibitory effects on various cancer cell lines, including HCT116, A549, and HeLa cells. nih.govpharmgkb.org Furthermore, a derivative of 3-(5-methylisoxazol-3-yl)acryloyl chloride exhibited inhibitory effects on the EV71 3C protease, indicating potential antiviral applications. nih.gov
The following table summarizes the enhanced bioactivity of select natural product-isoxazole hybrids:
Table 1: Enhanced Bioactivity of Natural Product-Isoxazole Hybrids| Natural Product Scaffold | Hybrid Compound Example | Target/Cell Line | Observed Bioactivity | Reference |
|---|---|---|---|---|
| Cinnamamide | Cinnamamide-isoxazole derivative | HCT116 human colon carcinoma cells | Potent anti-tumor activity (IC50 = 0.35 µM) | nih.govpharmgkb.org |
| Cinnamamide | Cinnamamide-isoxazole derivative | A549 human lung carcinoma cells | Strong anti-tumor activity (IC50 = 0.82 µM) | nih.govpharmgkb.org |
| Cinnamamide | Cinnamamide-isoxazole derivative | HeLa human cervical cancer cells | Strong anti-tumor activity (IC50 = 0.91 µM) | nih.govpharmgkb.org |
| Andrographolide | Isoxazoline derivative of andrographolide | HCT15, HeLa, DU145 cancer cell lines | Significant cytotoxicity | clinexprheumatol.org |
| Maslinic Acid | Isoxazole derivative of Maslinic Acid | SW480 human colon adenocarcinoma cells | Enhanced anti-cancer properties compared to parent compound | clinexprheumatol.org |
Exploration of Multi-Targeted Therapeutic Approaches
The development of multi-targeted therapeutic agents represents an emerging and significant trend in drug discovery, and the isoxazole scaffold is well-suited for this approach. nih.govsemanticscholar.org The inherent structural versatility of the isoxazole ring allows for its incorporation into molecules designed to interact with multiple biological targets simultaneously. nih.govsemanticscholar.org This strategy is particularly relevant for complex diseases such as cancer, where multiple signaling pathways are often dysregulated. nih.gov
A key advantage of multi-targeted therapies is the potential to overcome drug resistance, which is a major challenge with single-target agents. nih.gov By hitting multiple targets, these hybrid molecules can disrupt redundant or compensatory signaling pathways that cancer cells often exploit to evade treatment. nih.gov Furthermore, multi-targeted approaches can lead to synergistic therapeutic effects and a broader spectrum of activity.
One notable example of a multi-targeted isoxazole derivative is a compound designated as 25a . This compound was specifically designed and evaluated for its inhibitory activity against several key proteins implicated in cancer progression. The multi-targeted nature of compound 25a was demonstrated through its promising inhibitory activities against:
EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase)
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
CK2alpha (Casein Kinase 2, alpha subunit)
Topoisomerase IIbeta
Tubulin polymerization
Docking studies confirmed that compound 25a could fit into the active sites of all these target proteins. This multi-targeting capability contributes to its potent antitumor activity, which was demonstrated against HepG2, MCF-7, and HCT-116 cancer cells. The compound was found to induce cell cycle arrest and apoptosis, highlighting the effectiveness of this multi-targeted approach.
The exploration of isoxazole derivatives as multi-targeted agents is an active area of research. nih.govsemanticscholar.org The ability to rationally design molecules that can modulate multiple pathways holds significant promise for the development of more effective and durable therapies for a range of complex diseases. nih.govsemanticscholar.org
Considerations for Personalized Medicine Strategies
The principles of personalized medicine, which aim to tailor therapeutic strategies to individual patient characteristics, are highly relevant to the development and application of isoxazole-based drugs. researchgate.net A crucial aspect of this is pharmacogenomics, the study of how genetic variations influence an individual's response to medications. nih.govresearchgate.net For isoxazole derivatives, genetic polymorphisms in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, can significantly impact their pharmacokinetics and, consequently, their efficacy and toxicity. nih.govresearchgate.net
Several clinically used drugs containing the isoxazole moiety have demonstrated the importance of pharmacogenetic considerations:
Leflunomide : This isoxazole derivative, used in the treatment of rheumatoid arthritis, is metabolized by multiple CYP enzymes, including CYP1A2, CYP2C19, and CYP3A4. nih.govresearchgate.net Genetic variations in these enzymes can affect the serum levels of leflunomide's active metabolite. nih.govresearchgate.net For example, the CYP1A2*1F allele has been associated with leflunomide toxicity. nih.govresearchgate.net Additionally, a single nucleotide polymorphism (SNP) in the gene for dihydroorotate dehydrogenase (DHODH), the therapeutic target of leflunomide, has been linked to both toxicity and therapeutic effect. nih.govresearchgate.net
Zonisamide : An antiepileptic drug, zonisamide's metabolism involves CYP3A4, CYP3A5, and CYP2C19. nih.gov Studies have suggested that CYP2C19 genotypes may influence the pharmacokinetics of zonisamide and contribute to the development of adverse reactions in some patients. nih.gov
Sulfamethoxazole : This antibiotic is subject to metabolic bioactivation by CYP2C9. nih.gov Polymorphisms in the CYP2C9 gene, such as CYP2C92 and CYP2C93, can lead to decreased enzyme activity and a reduced intrinsic clearance of sulfamethoxazole. nih.gov This altered metabolism could potentially serve as a protective factor against hypersensitivity reactions in individuals with these genetic variants. nih.gov
These examples underscore the potential for using genotyping as a diagnostic tool to predict a patient's response to isoxazole-based therapies. nih.govresearchgate.net By identifying patients with specific genetic profiles, clinicians could potentially:
Select the most appropriate isoxazole-containing drug.
Optimize dosing to maximize efficacy and minimize adverse effects.
Avoid the use of a particular drug in individuals genetically predisposed to toxicity.
The identification of biomarkers, including genetic markers, is a key component of personalized medicine. nih.govresearchgate.net For isoxazole derivatives, these biomarkers could help stratify patient populations, allowing for more precise and effective treatment strategies. nih.govresearchgate.net Future research in this area will likely focus on identifying additional genetic and molecular markers that can predict treatment outcomes and guide the clinical use of this important class of compounds. nih.govresearchgate.net
Computational and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netorientjchem.org This method is instrumental in predicting how a ligand like an isoxazole (B147169) derivative might interact with a biological target. nih.gov
Molecular docking simulations are employed to predict the binding affinity and orientation of isoxazole derivatives within the active sites of target proteins. nih.gov These studies calculate a "docking score," which estimates the binding energy; a lower score typically indicates a more favorable binding affinity. qu.edu.sa For example, in studies of isoxazole derivatives targeting the taxane-binding site of tubulin, docking scores have been used to identify promising compounds, with one derivative showing a binding score of -8.33 kcal/mol. nih.gov Similarly, docking studies on isoxazole hybrids with the protein PIKα identified a lead compound with a docking score of -10.4 kcal/mol. qu.edu.sa
The orientation, or "pose," of the ligand within the protein's binding pocket is also a critical prediction. These models show how the isoxazole core and its substituents position themselves to maximize favorable interactions. nih.gov For instance, the isoxazole ring of a steroid-fused derivative was shown to align well with a key phenyl ring of paclitaxel (B517696) in the tubulin binding pocket, demonstrating its potential to mimic the binding mode of established drugs. nih.gov Such computational predictions are vital for understanding the structure-activity relationship and guiding the design of new, more potent molecules. nih.govindexacademicdocs.org
A primary goal of ligand-protein interaction modeling is to identify the specific non-covalent interactions that stabilize the complex. The isoxazole ring, with its adjacent electronegative oxygen and nitrogen atoms, is well-suited for forming hydrogen bonds with protein residues. nih.govnih.gov Computational models have shown that the isoxazole pharmacophore can form H-bonding interactions with target proteins that are difficult for other heterocyclic systems to achieve. nih.gov
Key interactions identified through modeling of various isoxazole derivatives include:
Hydrogen Bonds: The isoxazole ring's heteroatoms can act as hydrogen bond acceptors. For example, modeling studies have shown the isoxazole ring of derivatives forming hydrogen bonds with residues such as Ser236 and Arg320 in the tubulin active site. nih.gov
Hydrophobic Interactions: The aromatic isoxazole ring and other nonpolar parts of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as His229, Pro274, and Leu371. nih.gov
Table 1: Predicted Intermolecular Interactions for Isoxazole Derivatives at Target Protein Active Sites
| Interaction Type | Description | Example Residues (from related studies) | Reference |
|---|---|---|---|
| Hydrogen Bonding | Interaction between the isoxazole ring's N/O atoms and polar residues. | Ser236, Arg320, Thr276 | nih.gov |
| Hydrophobic Interactions | Interactions involving the aromatic ring and nonpolar amino acids. | His229, Pro274, Leu371, Leu373 | nih.gov |
| Electrostatic/van der Waals Forces | General attractive or repulsive forces contributing to complex stability. | N/A | nih.gov |
Quantum Chemical Studies
Quantum chemical methods are used to investigate the intrinsic electronic properties of molecules, providing a fundamental understanding of their structure and reactivity.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. researchgate.net For isoxazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311+G(d,p), are performed to optimize molecular geometry and calculate various electronic and structural parameters. indexacademicdocs.orgresearchgate.netresearchgate.netresearchgate.net
These calculations provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to predict the behavior of the molecule in chemical reactions. researchgate.netresearchgate.net
Table 2: Quantum Chemical Parameters Calculated via DFT for Isoxazole Derivatives
| Parameter | Symbol | Significance | Reference |
|---|---|---|---|
| HOMO Energy | EHOMO | Represents the ability to donate an electron. | researchgate.netresearchgate.net |
| LUMO Energy | ELUMO | Represents the ability to accept an electron. | researchgate.netresearchgate.net |
| Energy Gap | ΔE | Indicates chemical reactivity and stability. | researchgate.net |
| Chemical Hardness | η | Measures resistance to change in electron configuration. | researchgate.net |
| Mulliken Electronegativity | χ | Measures the power of an atom/group to attract electrons. | researchgate.net |
| Chemical Potential | μ | Related to the escaping tendency of electrons from a system. | researchgate.net |
| Electrophilicity Index | ω | Measures the energy lowering due to maximal electron flow. | researchgate.net |
Computational studies are essential for investigating the properties of transient and highly reactive species like radical intermediates. rsc.org Theoretical investigations into isoxazole radical isomers have been conducted to understand the factors influencing their thermodynamic and kinetic stability. rsc.org These studies compare the relative energies of different radical isomers to determine which are the most stable. rsc.org
The position of the unpaired electron (the radical) and its interaction with the heteroatoms of the isoxazole ring are critical in governing the radical's stability. rsc.org Delocalization of the spin density onto neighboring atoms can provide extra stabilization. rsc.org Furthermore, computational modeling can assess the kinetic stability of these radicals by mapping out potential reaction pathways, such as isomerization through hydrogen shifts or unimolecular decomposition channels that lead to ring-opening and fragmentation. rsc.org Understanding the behavior of these intermediates is valuable for predicting potential metabolic pathways or degradation mechanisms.
Reaction Mechanism Modeling and Pathway Elucidation
Computational modeling is a key tool for elucidating the mechanisms of chemical reactions used to synthesize complex molecules. For isoxazoles, the most common synthetic route is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govresearchgate.netmdpi.com Theoretical studies help to clarify the precise pathway this reaction follows.
Two primary mechanisms have been proposed and modeled for the 1,3-dipolar cycloaddition:
Concerted Pericyclic Mechanism: A pathway where all bond-forming events occur in a single transition state. nih.gov
Stepwise Mechanism: A pathway that proceeds through the formation of a diradical or zwitterionic intermediate. nih.govnih.gov
DFT calculations can be used to determine the activation energies for each proposed pathway, allowing researchers to predict which mechanism is more favorable under specific reaction conditions. researchgate.net For instance, in the electrochemical synthesis of isoxazolines, kinetic modeling and DFT analysis supported a stepwise, radical-mediated mechanism while discounting a concerted [3+2] cycloaddition pathway. nih.gov By modeling the transition states and intermediates, these studies provide a detailed picture of how reactants are converted into products, which is crucial for optimizing reaction conditions and improving yields. researchgate.net
In Silico Prediction of Biological Activities and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Research on different isoxazole analogs demonstrates the utility of these computational approaches. For instance, in silico methods have been used to optimize the drug-likeness and pharmacokinetic parameters of newly synthesized isoxazole derivatives. researchgate.netekb.eg These studies often involve predicting a range of properties to assess the potential of a compound as a viable drug candidate. nih.gov
Prediction of Biological Activities
The potential pharmacological effects of isoxazole derivatives are commonly investigated using computational tools that predict activity spectra or simulate interactions with biological targets. Programs like PASS (Prediction of Activity Spectra for Substances) are utilized to screen for a wide range of potential biological activities based on the chemical structure of a compound. For example, in silico screening of isoxazole-silatranes suggested a high probability of antitumor action for these derivatives compared to the starting isoxazoles. researchgate.net
Molecular docking is another powerful technique used to predict the biological activity of isoxazole compounds. This method simulates the binding of a molecule to the active site of a specific protein target, providing insights into its potential inhibitory action. The binding affinity, typically expressed as binding energy (kcal/mol), helps in identifying promising compounds. ukaazpublications.com Studies on various isoxazole derivatives have used docking to predict their potential as anticancer, antimicrobial, or anti-inflammatory agents. ukaazpublications.comarkajainuniversity.ac.innih.gov For example, docking studies on certain isoxazole-carboxamide derivatives identified potent inhibitors of COX-1 and COX-2 enzymes, with the most active compound showing a binding energy of -9.5 kcal/mol. ukaazpublications.comnih.gov Similarly, investigations into novel functionalized isoxazoles revealed strong binding interactions with bacterial target proteins, suggesting promising antibacterial properties. nih.gov
The following table summarizes the predicted biological activities for selected isoxazole derivatives from various computational studies.
| Compound Class | Predicted Activity | Target/Method | Key Findings |
| Isoxazole-silatrane derivatives | Antitumor | PASS (in silico screening) | Predicted to have high antitumor action. researchgate.net |
| Functionalized Isoxazoles | Antibacterial | Molecular Docking (vs. E. coli, S. aureus, B. subtilis proteins) | Strong binding interactions with target proteins, suggesting good antibacterial potential. nih.gov |
| Isoxazole-carboxamide derivatives | Anti-inflammatory, Antimicrobial | Molecular Docking (vs. COX enzymes, bacterial/fungal proteins) | Identified potent COX-1/COX-2 inhibitors and compounds with potential antibacterial/antifungal activity. nih.gov |
| Sulfamethoxazole derivatives | Analgesic, Anti-inflammatory | Molecular Docking (vs. COX-2) | Compounds exhibited good binding interaction with the active site of the COX-2 enzyme. arkajainuniversity.ac.in |
This table is interactive. Users can sort and filter the data based on the columns.
Prediction of ADME Properties
The ADME profile of a drug candidate determines its pharmacokinetic behavior, which is critical for its efficacy and safety. In silico ADME predictions are standard practice in early-phase drug discovery. mdpi.com Online tools and software such as SwissADME are widely used to calculate the physicochemical properties of isoxazole derivatives and assess their compliance with established drug-likeness rules, such as Lipinski's rule of five. nih.govresearchgate.net
These rules use molecular properties to forecast a compound's potential for good oral bioavailability. The key parameters include molecular weight (MW), lipophilicity (LogP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). researchgate.net Computational studies on various series of isoxazole derivatives have shown that they generally exhibit favorable ADME properties, with most compounds adhering to Lipinski's rule. researchgate.netnih.gov For instance, an analysis of new functionalized isoxazoles revealed promising pharmacokinetic properties, suggesting they are favorable drug-like candidates. nih.gov Similarly, an in silico assessment of isoxazole-silatrane hybrids found that their properties were similar to those of drugs that obey Lipinski's rule. researchgate.net
The table below presents a selection of predicted ADME and physicochemical properties for various isoxazole derivatives as reported in the literature.
| Compound Series | Molecular Weight ( g/mol ) | LogP | H-Bond Acceptors | H-Bond Donors | Lipinski's Rule Violations | Predicted Gastrointestinal Absorption |
| Imidazo-isoxazole derivatives | 395.2 - 441.2 | N/A | N/A | N/A | N/A | High (predicted for most) |
| Isoxazole derivatives against Carbonic Anhydrase | N/A | N/A | ≤10 | ≤5 | 0 | High |
| Isoxazole-silatrane mono-adducts | N/A | N/A | N/A | N/A | 0 (generally) | N/A |
| Functionalized Isoxazoles | N/A | N/A | N/A | N/A | Favorable | Good |
This table is interactive and allows for data sorting and filtering.
These computational predictions are invaluable for guiding the synthesis and subsequent experimental testing of the most promising isoxazole-based compounds for therapeutic applications.
Conclusion and Future Directions in Isoxazol 3 Yl Methylamine Hydrochloride Research
Summary of Key Research Findings and Advancements
Research into isoxazole (B147169) derivatives has revealed a remarkable spectrum of biological activities and applications in various scientific fields. The isoxazole nucleus is a key pharmacophore in numerous clinically used drugs, highlighting its importance in medicinal chemistry. nih.gov
Key advancements in the field of isoxazole research include:
Diverse Biological Activities: Isoxazole derivatives have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, analgesic, anticonvulsant, and antiviral activities. nih.govscholarsresearchlibrary.com This broad bioactivity makes the isoxazole ring a privileged structure in drug discovery. researchgate.net
Synthetic Methodologies: Significant progress has been made in the synthesis of isoxazole derivatives. Common methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. nih.govnih.gov Green chemistry approaches and microwave-assisted synthesis have also been developed to improve efficiency and sustainability. nih.govresearchgate.net
Medicinal Chemistry Applications: The isoxazole moiety is a cornerstone in the development of new therapeutic agents. For instance, isoxazole-containing compounds have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and as antagonists for various receptors. nih.gov They form the basis for drugs such as the COX-2 inhibitor valdecoxib (B1682126) and certain antibiotics. nih.gov
Agrochemical and Materials Science Potential: Beyond medicine, isoxazole derivatives have found applications in agriculture as herbicides and fungicides. chemimpex.com In materials science, the unique electronic properties of the isoxazole ring are being explored for the development of novel materials. chemimpex.com
The following table summarizes the broad range of activities observed for various isoxazole derivatives, which suggests the potential areas of investigation for Isoxazol-3-yl-methylamine hydrochloride.
| Biological Activity | Examples of Isoxazole Derivatives Studied | Potential Implication for this compound |
| Anticancer | N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives nih.gov | Could serve as a scaffold for developing new cytotoxic agents. |
| Anti-inflammatory | Indolyl-isoxazoles, Pyridinyl isoxazoles nih.gov | Potential for development into novel anti-inflammatory drugs. |
| Antimicrobial | Isoxazole-carboxamide derivatives scholarsresearchlibrary.com | Could be a starting point for new antibacterial or antifungal agents. |
| Analgesic | Isoxazole carboxamide derivatives nih.gov | May possess pain-relieving properties. |
| Neuroprotective | General isoxazole derivatives researchgate.net | Potential application in treating neurodegenerative diseases. |
This table is generated based on research on the broader class of isoxazole derivatives.
Unexplored Research Avenues and Gaps in Current Knowledge
Despite the extensive research on isoxazoles, specific data on this compound is sparse. This highlights a significant knowledge gap and presents numerous opportunities for future investigation.
Unexplored research avenues include:
Dedicated Synthesis and Characterization: There is a need for detailed studies on the optimized synthesis of high-purity this compound and its comprehensive characterization using modern analytical techniques.
Pharmacological Profiling: A systematic evaluation of the biological activities of this compound is warranted. This includes screening for anticancer, anti-inflammatory, antimicrobial, and other potential therapeutic effects.
Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, SAR studies could be conducted by modifying the core structure of Isoxazol-3-yl-methylamine to optimize its potency and selectivity.
Mechanism of Action Studies: For any identified biological activity, elucidating the underlying mechanism of action at the molecular level is crucial for further development.
Applications in Materials Science and Agrochemicals: The potential of this compound as a building block for new polymers, functional materials, or agrochemicals remains largely unexplored.
Methodological Innovations and Emerging Technologies for Future Studies
Future research on this compound can benefit from a range of modern technologies and innovative methodologies that are being applied to the broader field of chemical and biological sciences.
Emerging technologies and their potential applications:
High-Throughput Screening (HTS): HTS platforms can be employed to rapidly screen this compound against a large number of biological targets to identify potential therapeutic applications.
Computational Chemistry and Molecular Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound to various protein targets, guiding experimental work and aiding in the design of more potent derivatives. researchgate.net
Advanced Spectroscopic and Analytical Techniques: Sophisticated analytical methods, including 2D-NMR, high-resolution mass spectrometry, and X-ray crystallography, will be essential for the unambiguous characterization of this compound and its derivatives. derpharmachemica.comresearchgate.net
‘Omics’ Technologies: If the compound shows significant biological activity, technologies such as genomics, proteomics, and metabolomics can provide a comprehensive understanding of its effects on cellular systems.
Flow Chemistry and Automated Synthesis: These technologies can be utilized for the efficient and scalable synthesis of this compound and a library of its derivatives for SAR studies.
Broader Implications for Chemical and Biological Sciences and Translational Research
The exploration of understudied compounds like this compound holds broader implications for the advancement of science. By systematically investigating this compound, researchers can contribute to several key areas:
Expansion of Chemical Space: The synthesis and characterization of novel derivatives based on the Isoxazol-3-yl-methylamine scaffold will expand the known chemical space, providing new molecules for drug discovery and materials science.
Discovery of New Biological Probes and Therapeutic Leads: There is a potential for this compound or its derivatives to emerge as valuable biological probes to study specific cellular pathways or as lead compounds for the development of new drugs.
Advancement of Synthetic Methodologies: The need to synthesize and modify this compound may drive the development of novel and more efficient synthetic routes for functionalized isoxazoles.
Translational Research Opportunities: Should promising biological activities be discovered, there would be a clear path for translational research, moving from basic laboratory findings towards preclinical and potentially clinical development.
Q & A
Q. What are the standard synthetic routes for Isoxazol-3-YL-methylamine hydrochloride, and how can reaction efficiency be monitored?
The synthesis of isoxazole derivatives typically involves cyclization reactions using hydroxylamine hydrochloride. For example, a reflux reaction of 1,3-diketones with hydroxylamine hydrochloride in ethanol produces isoxazole rings, as demonstrated in the synthesis of 3,5-diphenylisoxazole (99% yield) . Reaction monitoring via UPLC ensures real-time tracking of intermediate formation and completion. Alternative routes may involve chlorination steps (e.g., phosphorus pentachloride or oxalyl chloride) for functional group activation .
Q. What purification techniques are effective for isolating this compound derivatives?
Post-synthesis purification often involves column chromatography (e.g., silica gel with chloroform-methanol gradients) to separate isomers or byproducts . Precipitation by water addition is effective for crude product isolation, as shown in the TCI procedure . For crystalline products, hexane recrystallization improves purity .
Advanced Research Questions
Q. How does the choice of chlorinating agent influence the synthesis pathway and product stability?
Chlorinating agents like phosphorus pentachloride (PCl5) and oxalyl chloride exhibit distinct reactivity:
- PCl5 : Preferable for robust substrates due to strong Lewis acidity, but may degrade sensitive functional groups .
- Oxalyl chloride : Milder, suitable for activating carboxylic acids to acyl chlorides without excessive side reactions (e.g., in amide bond formation) .
Mechanistic studies suggest oxalyl chloride’s dual role as both activator and solvent stabilizes intermediates, reducing decomposition risks .
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during characterization?
Unexplained NMR signals often arise from residual solvents, tautomerism, or diastereomers. For example:
- Tautomeric equilibria : Isoxazole rings may exhibit keto-enol tautomerism, altering proton environments. Use deuterated solvents (CDCl3) and variable-temperature NMR to assess dynamic effects .
- Impurity identification : Cross-validate with LC-MS (e.g., m/z 559.4 [M-H]⁻ in ) and HRMS to confirm molecular integrity .
Q. What strategies optimize reaction yields in isoxazole ring formation?
Key factors include:
- Stoichiometric ratios : A 1.2:1 molar excess of hydroxylamine hydrochloride ensures complete diketone conversion .
- Solvent selection : Ethanol promotes cyclization via hydrogen bonding, while chloroform stabilizes acyl intermediates .
- Catalyst screening : Copper(I) iodide and tertiary amines (e.g., in oxidation-amidation reactions) enhance regioselectivity .
Q. How do reaction conditions (e.g., temperature, pH) affect the stability of this compound?
Q. What analytical methods are critical for validating synthetic intermediates and final products?
- UPLC/MS : Quantifies reaction progress and detects low-abundance intermediates .
- Multinuclear NMR : ^13^C NMR confirms carbonyl and isoxazole ring integrity (e.g., δ 170–200 ppm for carbonyl carbons) .
- IR spectroscopy : Characterizes functional groups (e.g., C=N stretches at ~1628 cm⁻¹) .
Data Contradiction Analysis
Q. How to address conflicting reports on isoxazole ring reactivity under oxidative conditions?
Discrepancies may arise from substrate-specific behavior. For instance:
- Electron-withdrawing groups (e.g., nitro) stabilize rings against oxidation, while electron-donating groups (e.g., methyl) increase susceptibility .
- Catalyst effects : Rhodium(I)-NHC complexes selectively preserve aldehyde groups during cyclopropanation, avoiding ring cleavage . Validate hypotheses via controlled experiments comparing substituted analogs.
Q. What mechanistic insights explain the self-condensation of β-(isoxazol-5-yl) enamines under acidic conditions?
Acid catalysis (e.g., acetyl chloride) protonates the enamine β-carbon, triggering nucleophilic attack on adjacent isoxazole rings. This forms 1,3-diisoxazolyl-1,3-dieneamines, as shown in studies yielding novel polycyclic systems . Density functional theory (DFT) calculations could further elucidate transition states and regioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
